4-Quinazolinamine, 6-methyl-N-(1-methylethyl)-
Description
4-Quinazolinamine, 6-methyl-N-(1-methylethyl)- is a quinazolinamine derivative characterized by a methyl group at the 6-position of the quinazoline core and an isopropyl (1-methylethyl) substituent on the 4-amine group. Quinazolinamines are a subclass of quinazolines, heterocyclic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings (benzene and pyrimidine). These compounds are pharmacologically significant, with applications ranging from kinase inhibition to anticancer therapeutics .
Properties
IUPAC Name |
6-methyl-N-propan-2-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8(2)15-12-10-6-9(3)4-5-11(10)13-7-14-12/h4-8H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRDCRLMVDMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anthranilamide-Based Cyclocondensation
The cyclocondensation of anthranilamide derivatives with aldehydes represents a classical route to quinazolinones, which serve as precursors to quinazolinamines. For 6-methyl-N-(1-methylethyl)-4-quinazolinamine , this method begins with 2-amino-5-methylbenzamide (6-methylanthranilamide) reacting with an aldehyde under oxidative conditions.
Reaction Conditions and Optimization
In a representative procedure, anthranilamide (5 mmol) reacts with isobutyraldehyde (5.5 mmol) in ethanol using iodine (1.1 equiv) as an oxidant. Refluxing for 5–7 hours yields 2-(4-isopropylphenyl)quinazolin-4(3H)-one (intermediate 6 ), which is isolated via recrystallization from ethanol in 83% yield. Key spectroscopic data include:
Chlorination and Amination
The quinazolinone intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to generate 4-chloro-6-methylquinazoline . Subsequent amination with isopropylamine in refluxing toluene affords the target compound.
Table 1: Optimization of Amination Conditions
| Amine Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.2 | Toluene | 110 | 12 | 56 |
| 2.0 | DMF | 100 | 8 | 68 |
| 3.0 | EtOH | 80 | 24 | 72 |
Phosphorus Oxychloride-Mediated Chlorination and Amination
Two-Step Synthesis from Quinazolinones
Mechanistic Insights
The chlorination proceeds via nucleophilic substitution at the 4-position, facilitated by POCl₃’s ability to generate a reactive oxonium intermediate. Amination follows an SNAr mechanism, where the electron-deficient quinazoline ring reacts with the nucleophilic isopropylamine.
Copper-Catalyzed Cross-Coupling Approaches
One-Pot Synthesis via Isocyanobenzoates
A modern approach from utilizes 2-isocyanobenzoates and amines under copper catalysis to assemble quinazolin-4-ones, which are subsequently aminated.
Reaction Protocol
-
Coupling/Cyclocondensation: Ethyl 2-isocyanobenzoate (1a ) reacts with isopropylamine in the presence of Cu(OAc)₂·H₂O (5 mol%) and Et₃N (2.0 equiv) in anisole at 150°C (microwave, 20 minutes).
-
Amination: The resulting 3-isopropylquinazolin-4(3H)-one is treated with NH₃ in methanol to yield the final product.
Table 2: Copper-Catalyzed Synthesis Optimization
| Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5 | Anisole | 150 | 77 |
| 10 | DMF | 120 | 65 |
| 5 | THF | 100 | 58 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
4-Quinazolinamine, 6-methyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various halogenated quinazoline compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that quinazolinamine derivatives exhibit significant anticancer properties. A study highlighted a series of quinazolinamine derivatives that showed potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy . The structural modifications of 4-quinazolinamine derivatives have been linked to enhanced efficacy against various cancer cell lines.
Antimicrobial Properties
Another important application of 4-quinazolinamine, 6-methyl-N-(1-methylethyl)- is its antimicrobial activity. A study on quinazolinone derivatives indicated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . This binding disrupts the normal function of PBPs, leading to bacterial cell death.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of quinazolinamine compounds is crucial for the development of new therapeutic agents. The SAR studies have shown that specific substitutions on the quinazolinamine scaffold can significantly alter biological activity. For instance, modifications at the 6 and N-position have been associated with improved selectivity and potency against targeted biological pathways .
Synthesis and Derivative Development
The synthesis of 4-quinazolinamine derivatives typically involves multi-step reactions starting from anthranilic acid or its derivatives. The following table summarizes common synthetic routes:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Anthranilic acid + Aldehyde | Formation of quinazolinone core |
| 2 | Substitution | Amines (e.g., isopropyl amine) | Introduction of substituents at N-position |
| 3 | Functionalization | Various reagents (e.g., halides) | Generation of diverse derivatives |
These synthetic strategies allow for the exploration of a wide range of structural variations, which can be fine-tuned for specific biological activities.
Industrial Applications
Beyond medicinal uses, 4-quinazolinamine derivatives are being investigated for their potential in developing new materials and catalysts. Their unique chemical properties make them suitable candidates for use in organic electronics and as intermediates in the synthesis of more complex organic compounds .
Case Study 1: Anticancer Efficacy
A series of quinazolinamine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer activity .
Case Study 2: Antimicrobial Mechanism
Research focused on the interaction between quinazolinone derivatives and PBPs revealed that these compounds could effectively inhibit MRSA growth in vitro and in vivo. The study utilized X-ray crystallography to elucidate the binding mechanism, demonstrating how structural modifications could enhance binding affinity .
Mechanism of Action
The mechanism of action of 4-Quinazolinamine, 6-methyl-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
HMDB0259403: 2-(4,4-Difluoro-1-piperidinyl)-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine
This compound shares the quinazolinamine core with the target molecule but features additional substitutions:
- 6-Methoxy group (vs. 6-methyl in the target compound), which increases steric bulk and electron density.
- 2-Position substitution : A 4,4-difluoropiperidinyl group introduces fluorinated moieties, improving metabolic stability and lipophilicity.
- N-Substituent : A piperidinyl-isopropyl group at the 4-amine, similar to the target compound’s isopropyl group, but integrated into a piperidine ring, altering conformational flexibility .
ZD1839 (Gefitinib/Iressa)
ZD1839 is a clinically approved EGFR tyrosine kinase inhibitor (TKI) with a quinazoline scaffold. Key differences include:
- 6,7-Dimethoxy substitutions on the quinazoline core, critical for ATP-binding pocket interactions in EGFR.
- 3-Chloro-4-fluorophenyl group at the 4-position, which enhances target specificity and potency.
- Lack of an isopropyl group on the 4-amine, replaced by a morpholinoethoxy chain for improved pharmacokinetics .
Target Specificity
- ZD1839 selectively inhibits wild-type EGFR by competing with ATP binding, achieving median survival increases of 88–105% in EGFR-expressing brain tumor models. However, it is ineffective against EGFRvIII mutants due to constitutive phosphorylation and altered kinase dynamics .
Data Table: Comparative Analysis
Research Findings and Implications
- However, the absence of electron-donating groups (e.g., ZD1839’s methoxy) might limit ATP-binding affinity .
- Resistance Considerations : ZD1839’s failure against EGFRvIII highlights the need for substituents that address mutant kinase conformations. The target compound’s isopropyl group could be optimized for mutant selectivity through structural derivatization .
- Synthetic Trends : Simpler quinazolinamines (e.g., the target compound) offer modular platforms for drug discovery, whereas HMDB0259403’s complexity reflects advanced strategies to overcome pharmacokinetic barriers .
Biological Activity
4-Quinazolinamine, 6-methyl-N-(1-methylethyl)- is a compound that has garnered attention for its significant biological activities, particularly in the context of cancer treatment and multidrug resistance. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Overview of Quinazolinamine Derivatives
Quinazolinamine derivatives are known for their diverse pharmacological properties. They have been studied extensively for their potential as inhibitors of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), two key proteins involved in drug efflux and multidrug resistance in cancer cells. The structural similarity of 4-Quinazolinamine, 6-methyl-N-(1-methylethyl)- to other quinazolinamines suggests it may exhibit similar properties.
Inhibition of Multidrug Resistance Proteins
Recent studies indicate that quinazolinamine derivatives can inhibit BCRP and P-gp activities, thereby reversing multidrug resistance (MDR) in cancer cells. For instance, a series of synthesized quinazolinamines demonstrated potent inhibitory effects on these proteins, suggesting that 4-Quinazolinamine, 6-methyl-N-(1-methylethyl)- may also possess this capability . The mechanisms involve altering the transport dynamics of chemotherapeutic agents across cell membranes, enhancing their efficacy against resistant cancer phenotypes.
Structure-Activity Relationship (SAR)
The biological activity of quinazolinamines is closely related to their chemical structure. Research into the SAR has revealed that modifications to the quinazolinamine core can significantly influence its potency as a BCRP and P-gp inhibitor. For example, specific substitutions at various positions on the quinazoline ring can enhance binding affinity and inhibitory capacity . This highlights the importance of further structural optimization for developing more effective therapeutic agents.
Case Study: Breast Cancer Resistance
In a study focusing on breast cancer cells, several quinazolinamine derivatives were evaluated for their ability to inhibit BCRP and P-gp. Among these, compounds with specific methyl or ethyl substitutions showed enhanced inhibitory activity compared to their unsubstituted counterparts. This suggests that 4-Quinazolinamine, 6-methyl-N-(1-methylethyl)- could be a candidate for further investigation in overcoming drug resistance in breast cancer treatment .
Efficacy Against Other Cancers
Beyond breast cancer, quinazolinamines have been investigated for their potential against other hyperproliferative diseases. Research indicates that these compounds may also exhibit anti-tumor activity in various cancer types by targeting specific oncogenic pathways. For instance, studies have shown that quinazolinamine derivatives can induce apoptosis in tumor cells while sparing normal cells, thus presenting a promising therapeutic window .
Data Table: Biological Activity Summary
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of 4-Quinazolinamine, 6-methyl-N-(1-methylethyl)-?
- Methodological Answer: Structural confirmation requires a multi-technique approach:
- X-ray crystallography : Resolve crystal packing and bond angles using datasets collected on CCD-equipped diffractometers (e.g., Bruker SMART). Refinement with SHELXL97 ensures accuracy in geometric parameters .
- NMR spectroscopy : Assign 1H/13C chemical shifts using deuterated solvents (e.g., DMSO-d6) and compare with computational predictions (e.g., DFT calculations). Key resonances include the isopropyl NH (~δ 6.5 ppm) and quinazoline aromatic protons .
- Mass spectrometry : Validate molecular weight via HRMS (e.g., ESI-TOF) with <5 ppm mass accuracy, referencing PubChem or NIST databases .
| Technique | Critical Parameters | Reference |
|---|---|---|
| X-ray diffraction | R-factor < 0.05, θ range 2.5–25.0° | |
| 1H NMR | 500 MHz, 256 scans | |
| HRMS | Positive ion mode, m/z 248.1 [M+H]+ |
Q. What are the standard protocols for synthesizing 4-Quinazolinamine derivatives, and how can they be adapted for 6-methyl-N-(1-methylethyl)- substitution?
- Methodological Answer: Synthesis involves:
Core formation : React 2-amino-5-methylbenzoic acid with formamide at 140°C for 6 hours to form the quinazolinone intermediate .
Amine substitution : Introduce isopropylamine via nucleophilic substitution in DMF at 120°C for 12 hours, using 1.2 equivalents of amine and molecular sieves to absorb water .
Purification : Isolate via silica gel chromatography (ethyl acetate/hexane, 1:3) and recrystallize from ethanol .
Q. Optimization Tips :
- Microwave-assisted synthesis reduces reaction time by 40% .
- Catalytic p-toluenesulfonic acid improves yields to >75% .
Q. How can researchers determine the purity and physicochemical properties of this compound?
- Methodological Answer:
- Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Target ≥95% purity .
- Physicochemical properties :
- Melting point : Determine via differential scanning calorimetry (DSC).
- LogP : Calculate via shake-flask method (octanol/water) or computational tools (e.g., ChemAxon) .
- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) at 25°C .
| Property | Method | Reference |
|---|---|---|
| LogP | Shake-flask (experimental) | |
| Melting point | DSC (150–200°C range) |
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for quinazolinamine derivatives be systematically addressed?
- Methodological Answer: Resolve discrepancies through:
Compound verification : Re-analyze disputed batches via HRMS and 2D NMR (HSQC, HMBC) to confirm structure .
Q. Assay standardization :
- Use isogenic cell lines (e.g., HEK293-T) at consistent passage numbers (<20).
- Control ATP concentrations (1 mM vs. physiological 10 mM) in kinase assays .
Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to positive controls like staurosporine) .
Case Study : A 2024 study resolved conflicting EGFR inhibition data by retesting at 37°C (vs. 25°C), revealing a 3-fold IC50 improvement due to temperature-dependent enzyme kinetics .
Q. What strategies optimize the synthetic yield of 4-Quinazolinamine derivatives with bulky substituents like isopropyl groups?
- Methodological Answer:
- Solvent choice : Use high-boiling solvents (e.g., DMF or NMP) to enhance solubility of bulky intermediates .
- Catalysis : Employ Lewis acids (e.g., ZnCl2) to accelerate amine substitution .
- Microwave assistance : Reduce reaction time from 12 hours to 3 hours, minimizing side-product formation .
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF with 4Å molecular sieves | +20% | |
| Catalyst | ZnCl2 (0.1 equiv) | +15% |
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound in kinase inhibition?
- Methodological Answer: SAR studies require:
Analog synthesis : Modify substituents at positions 6 (methyl → ethyl, Cl) and N-isopropyl (→ cyclopropyl) while retaining the quinazolinamine core .
Computational docking : Predict binding poses against kinases (e.g., GSK-3β) using AutoDock Vina. Focus on hydrophobic interactions between the isopropyl group and kinase pockets .
Kinase profiling : Test analogs against a panel of 10+ kinases (e.g., CDK2, EGFR) using fluorescence polarization assays .
Key Insight : Bulky N-substituents (e.g., tert-butyl) improve selectivity by reducing off-target binding .
| Modification | Biological Impact | Reference |
|---|---|---|
| 6-Fluoro substitution | 3-fold higher GSK-3β inhibition | |
| N-cyclopropyl replacement | Reduced hERG liability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
